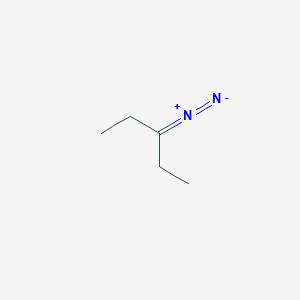
3-Diazopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazopentane is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a pentane backbone. This compound is part of the broader class of diazo compounds, which are known for their versatility in organic synthesis and their unique reactivity. The molecular formula of this compound is C5H10N2, and it is often used in various chemical reactions due to its ability to form carbenes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Diazopentane typically involves the dehydrogenation of hydrazones. One common method includes the reaction of a primary aliphatic amine with nitrous acid to generate the diazo compound. Another method involves the use of diazomethyl compounds, where an acyl halide reacts with diazomethane.
Industrial Production Methods: Industrial production of diazo compounds, including this compound, often involves the use of metal catalysts to facilitate the dehydrogenation process. Common reagents used in these reactions include mercury(II) oxide, lead(IV) acetate, and manganese dioxide .
Chemical Reactions Analysis
Types of Reactions: 3-Diazopentane undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can lead to the formation of hydrazines.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.
Major Products: The major products formed from these reactions include carbenes, which are highly reactive intermediates that can further react to form a variety of organic compounds .
Scientific Research Applications
3-Diazopentane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, diazo compounds are used as probes to study enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as anticancer agents.
Industry: In the industrial sector, diazo compounds are used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 3-Diazopentane involves the formation of carbenes, which are highly reactive species that can insert into various chemical bonds. The molecular targets and pathways involved include the interaction of carbenes with double bonds, leading to cyclopropanation, and with C-H bonds, leading to insertion reactions. These reactions are facilitated by the unique electronic structure of the diazo group, which allows for the delocalization of electron density .
Comparison with Similar Compounds
Diazomethane (CH2N2): A simpler diazo compound used in similar reactions but with different reactivity due to its smaller size.
Ethyl diazoacetate (N2CHCOOEt): Another diazo compound used in organic synthesis, known for its stability and versatility.
3-Diazopentane-2,4-dione (C5H6N2O2): A structurally similar compound with additional functional groups that influence its reactivity
Uniqueness: this compound is unique due to its specific structure, which allows for the formation of carbenes that can participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61111-70-4 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
3-diazopentane |
InChI |
InChI=1S/C5H10N2/c1-3-5(4-2)7-6/h3-4H2,1-2H3 |
InChI Key |
DPNQVRUILKQZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=[N+]=[N-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















